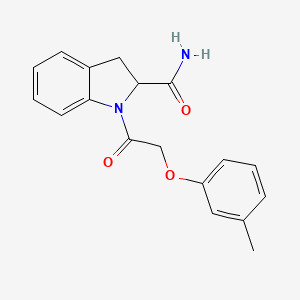

1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Indole derivatives have been synthesized according to the seven positions that the indole molecule can accommodate different substitutions . Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .Molecular Structure Analysis

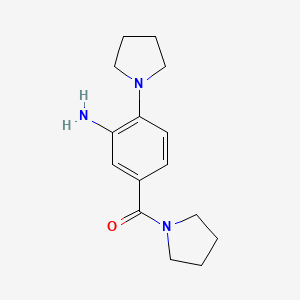

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The molecular formula of “1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide” is C20H22N2O3.Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 338.407.科学的研究の応用

Conformational Preferences and Synthesis Methodologies

A study by Warren et al. (2010) delved into the intrinsic conformational preferences of indoline-2-carboxylic acid (Inc) and its derivatives through quantum mechanical calculations. The research highlighted how the presence of a benzene ring fused to the pyrrolidine ring significantly restricts the conformational space, influencing the cis-trans arrangement of the amide bond. This study aids in understanding the structural behavior of similar compounds, including 1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide (Warren et al., 2010).

De Lange et al. (2011) reported on the asymmetric synthesis of (S)-2-Indolinecarboxylic acid, a key intermediate for ACE inhibitors, through a combination of biocatalysis and homogeneous catalysis, demonstrating an efficient synthesis route that could potentially be applied or inspire approaches for synthesizing this compound derivatives (De Lange et al., 2011).

Biological Activities

Research by Aboul‐Enein et al. (2004) explored the antioxidative properties of indole derivatives, including indole-2 and 3-carboxamides, against reactive oxygen species (ROS). This study suggests the potential of this compound and its analogs in modulating oxidative stress, highlighting their significance in pharmacological contexts (Aboul‐Enein et al., 2004).

Al-Ostoot et al. (2020) focused on the synthesis and anti-inflammatory activity of a new indole acetamide derivative, demonstrating its biological relevance through in silico modeling. This underscores the therapeutic potential of compounds within the same chemical class, including this compound, in targeting inflammation (Al-Ostoot et al., 2020).

作用機序

Target of Action

The primary targets of 1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide are likely to be various enzymes and proteins, given the inhibitory properties of indole derivatives . The presence of the carboxamide moiety in indole derivatives allows them to form hydrogen bonds with these targets, which can inhibit their activity .

Mode of Action

The compound interacts with its targets primarily through hydrogen bonding, due to the presence of the carboxamide moiety . This interaction can lead to the inhibition of the target enzymes and proteins, thereby altering their normal function .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways related to these activities.

Result of Action

The result of the compound’s action would depend on the specific targets and pathways it affects. Given the broad range of biological activities associated with indole derivatives , the compound could potentially have a wide range of molecular and cellular effects.

将来の方向性

生化学分析

Biochemical Properties

1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide has been found to interact with several enzymes and proteins. It has been reported that indole-2-carboxamides, including this compound, target the mycobacterial membrane protein large 3 transporter (MmpL3), a key player in the growth inhibition of Mycobacterium tuberculosis . This interaction suggests that the compound may have potential antitubercular activities.

Cellular Effects

The cellular effects of this compound are primarily observed in its interactions with various types of cells. For instance, it has been found to exhibit selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting its minimal cytotoxicity . Additionally, it has shown potent cytotoxic and antiproliferative activities against certain cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 . This interaction with MmpL3 suggests that the compound may inhibit or activate certain enzymes, leading to changes in gene expression.

Metabolic Pathways

Given its structural similarity to other indole-2-carboxamides, it is plausible that it may be involved in similar metabolic pathways, potentially interacting with various enzymes or cofactors .

特性

IUPAC Name |

1-[2-(3-methylphenoxy)acetyl]-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-5-4-7-14(9-12)23-11-17(21)20-15-8-3-2-6-13(15)10-16(20)18(19)22/h2-9,16H,10-11H2,1H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFMPOYTTGDUKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2822595.png)

![8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822600.png)

![2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2822601.png)

![4-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2822604.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2822605.png)

![9-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2822606.png)

![Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate](/img/structure/B2822609.png)

![4-((4-chlorophenyl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2822610.png)

![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2822613.png)

![N-(4-ethylphenyl)-2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2822616.png)